Butyl Itraconazole

Overview

Description

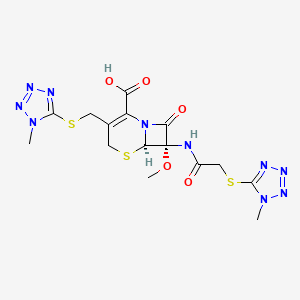

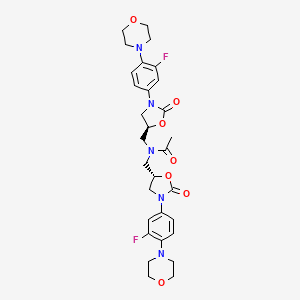

Butyl Itraconazole, also known as Itraconazole Butyl Analog, is a chemical compound with the molecular formula C35H38Cl2N8O4 and a molecular weight of 705.6 g/mol . It is an impurity associated with the antifungal drug itraconazole, which is used to treat various fungal infections by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes .

Mechanism of Action

Target of Action

Itraconazole Impurity F, also known as Itraconazole Butyl Analog , is a derivative of the parent compound Itraconazole. The primary target of Itraconazole is the fungal cytochrome P450 3A dependent enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells .

Mode of Action

Itraconazole Impurity F, similar to Itraconazole, is expected to inhibit the fungal cytochrome P450 3A dependent enzyme . This inhibition disrupts the conversion of lanosterol to ergosterol, leading to a decrease in ergosterol synthesis . As a result, the formation of the fungal cell membrane is inhibited , causing disruption in the growth and proliferation of the fungal cells.

Biochemical Pathways

The primary biochemical pathway affected by Itraconazole Impurity F is the ergosterol biosynthesis pathway . By inhibiting the fungal cytochrome P450 3A dependent enzyme, the conversion of lanosterol to ergosterol is disrupted . This leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, thereby affecting the integrity and function of the membrane .

Pharmacokinetics

Itraconazole is well-absorbed and has a broad spectrum of activity . It is also highly efficacious, particularly because its main metabolite, hydroxy-itraconazole, also has considerable antifungal activity . The solubility of Itraconazole has been improved in some formulations, leading to enhanced absorption and bioavailability .

Result of Action

The inhibition of ergosterol synthesis by Itraconazole Impurity F leads to a disruption in the formation of the fungal cell membrane . This results in the impairment of the growth and proliferation of the fungal cells, thereby exerting its antifungal effect.

Biochemical Analysis

Biochemical Properties

Itraconazole Impurity F, similar to Itraconazole, is likely to interact with various biomolecules due to its structural similarity . Itraconazole is known to inhibit the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells . It is plausible that Itraconazole Impurity F may interact with similar enzymes and proteins involved in this pathway.

Cellular Effects

The specific cellular effects of Itraconazole Impurity F are not well-studied. Given its structural similarity to Itraconazole, it may influence cell function in a similar manner. Itraconazole affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting ergosterol biosynthesis . It’s possible that Itraconazole Impurity F could have similar effects.

Molecular Mechanism

The molecular mechanism of Itraconazole Impurity F is not well-documented. Considering its structural similarity to Itraconazole, it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Itraconazole is metabolized to several metabolites, including hydroxy-itraconazole, by cytochrome P450 3A4 . It’s possible that Itraconazole Impurity F could be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of itraconazole impurity F involves complex synthetic routes. One method includes dissolving a mixture of itraconazole and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization to separate out composite particles .

Industrial Production Methods

Industrial production methods for itraconazole impurity F are not extensively documented. the general approach involves the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) to isolate and purify the compound from bulk drug products .

Chemical Reactions Analysis

Types of Reactions

Butyl Itraconazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, methanol, and tetrabutylammonium hydrogen sulfate buffer. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products of itraconazole, such as hydroxy-itraconazole .

Scientific Research Applications

Butyl Itraconazole has several scientific research applications:

Biology: It is studied for its potential biological activities and interactions with other compounds.

Industry: It is utilized in the pharmaceutical industry for the production and purification of itraconazole.

Comparison with Similar Compounds

Similar Compounds

Hydroxy-itraconazole: A metabolite of itraconazole with similar antifungal properties.

Itraconazole EP Impurity A: Another impurity associated with itraconazole, with a different molecular structure.

Itraconazole EP Impurity C: Another related impurity with distinct chemical properties.

Uniqueness

Butyl Itraconazole is unique due to its specific molecular structure and the role it plays in the quality control of itraconazole drug products. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product .

Properties

IUPAC Name |

2-butyl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-2-3-14-45-34(46)44(25-40-45)29-7-5-27(6-8-29)41-15-17-42(18-16-41)28-9-11-30(12-10-28)47-20-31-21-48-35(49-31,22-43-24-38-23-39-43)32-13-4-26(36)19-33(32)37/h4-13,19,23-25,31H,2-3,14-18,20-22H2,1H3/t31-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRHZFCRISNCIN-ZJJOJAIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89848-51-1 | |

| Record name | 89848-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.